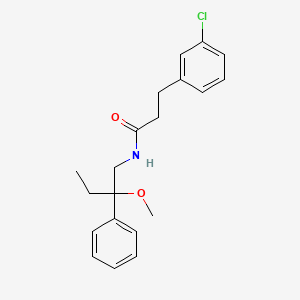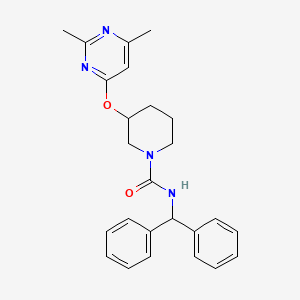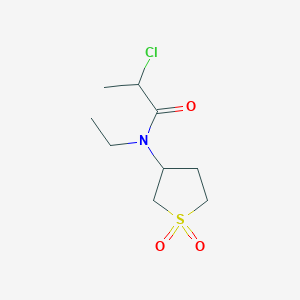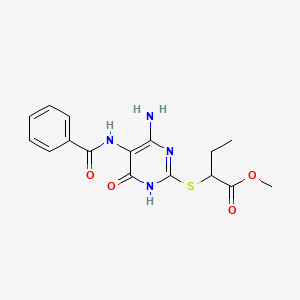
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. Clonidine works by reducing the sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. In
Wissenschaftliche Forschungsanwendungen
Kinetics of Alcohol-Isocyanate Reactions
- A study by Rand, Thir, Reegen, & Frisch (1965) explored the reactions of primary and secondary alcohols with phenyl isocyanate, noting the significant role of metal catalysts, alcohol structure, and solvent type in reaction rates and constant ratios.
Synthesis and Antimicrobial Properties
- Baranovskyi et al. (2018) synthesized compounds, including chloro and thiocyanato propanamides, examining their antibacterial and antifungal activities. They found that the synthesized compounds, likely related to the chemical , displayed notable antimicrobial properties (Baranovskyi et al., 2018).
Aldol-Type Reaction Studies
- Research by Masuyama, Kobayashi, Yanagi, & Kurusu (1992) investigated aldol-type reactions involving compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, highlighting the synthesis process and product yields.
Anticonvulsant Studies
- Idris, Ayeni, & Sallau (2011) conducted anticonvulsant studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed promising potential against generalized seizures, suggesting similar properties might be present in related compounds (Idris, Ayeni, & Sallau, 2011).
Molecular Structure and Antimicrobial Activity
- Sivakumar et al. (2021) focused on the molecular structure, spectroscopic analysis, and antimicrobial activity of a molecule structurally related to this compound. This study underscores the importance of molecular structure in determining biological activity (Sivakumar et al., 2021).
Oxidative Addition in Metal Complexes
- Basson, Leipoldt, Roodt, Venter, & Walt (1986) explored the oxidative addition of iodomethane to acetylacetonatocarbonylphosphinerhodium(I) complexes, which might provide insights into the reactivity and potential applications of the chemical in complex chemical reactions (Basson et al., 1986).
Helical Structure of Oligomers
- Maeda & Okamoto (1998) studied the oligomerization of phenyl isocyanate derivatives, revealing the formation of one-handed helical structures. This research offers insight into the structural properties of compounds similar to this compound (Maeda & Okamoto, 1998).
Spectroscopic and Quantum Chemical Calculations
- Viji et al. (2020) conducted a detailed study involving spectroscopic and quantum chemical calculations on a bioactive molecule structurally similar to the compound . This research could provide a basis for understanding the electronic and structural characteristics of this compound (Viji et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSUMOORAHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)


![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2463423.png)
![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)

![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2463430.png)


![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)
